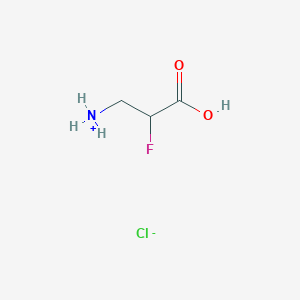

Fluoro-beta-alanine hydrochloride

Description

BenchChem offers high-quality Fluoro-beta-alanine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluoro-beta-alanine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-carboxy-2-fluoroethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2.ClH/c4-2(1-5)3(6)7;/h2H,1,5H2,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYOZQFAVJXJTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3821-81-6 (Parent) | |

| Record name | beta-Alanine, 2-fluoro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

143.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-84-5 | |

| Record name | beta-Alanine, 2-fluoro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Fluoro-β-alanine Hydrochloride in Dihydropyrimidine Dehydrogenase (DPD) Deficiency Studies: A Guide to Phenotypic Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the rate-limiting enzyme in the catabolism of fluoropyrimidine drugs such as 5-fluorouracil (5-FU) and capecitabine.[1][2] A significant portion of the population, estimated between 3-8%, exhibits partial or complete DPD deficiency due to genetic variants in DPYD.[3][4][5] In these individuals, standard doses of fluoropyrimidine chemotherapy can lead to severe or fatal toxicity, as the drug is not properly metabolized and cleared.[6][7] Regulatory bodies like the European Medicines Agency (EMA) now recommend pre-treatment screening for DPD deficiency to mitigate these risks.[8]

While genotyping identifies at-risk individuals, it doesn't fully capture the complexity of enzyme function. Phenotypic testing, which measures the actual DPD enzyme activity, offers a complementary and crucial assessment. This guide focuses on the central role of α-fluoro-β-alanine (FBAL), the major downstream metabolite of 5-FU, as a definitive biomarker for DPD activity.[9][10] Reduced DPD function directly leads to altered pharmacokinetics and significantly lower production of FBAL.[11] Therefore, quantifying FBAL in biological matrices following a probe-dose of 5-FU provides a direct measure of an individual's metabolic capacity.

This document provides a comprehensive technical overview of the rationale, methodologies, and advanced applications of using FBAL in DPD deficiency studies. We detail validated bioanalytical protocols for FBAL quantification, present workflows for clinical study design, and explore future directions, including the integration of phenotypic data with non-invasive imaging techniques. Fluoro-β-alanine hydrochloride, as a stable salt, serves as the essential analytical standard for the precise and accurate calibration of these assays.

The Clinical Imperative for DPD Deficiency Screening

Dihydropyrimidine Dehydrogenase (DPD): The Gatekeeper of Fluoropyrimidine Metabolism

The enzyme DPD is responsible for the catabolism of over 80% of an administered dose of 5-FU, converting it into the inactive molecule 5,6-dihydrofluorouracil (DHFU).[7][12] This initial step is critical; it prevents the accumulation of 5-FU and its subsequent conversion into active, cytotoxic metabolites that inhibit DNA synthesis.[9][12] The liver is considered the primary site of 5-FU catabolism.[9] A deficiency in DPD activity breaks this metabolic safeguard, leading to a substantial increase in the drug's half-life and a heightened risk of severe adverse reactions.[5]

Genetic Basis and Clinical Consequences of DPD Deficiency

DPD deficiency is an autosomal recessive condition primarily caused by mutations in the DPYD gene.[10] While complete deficiency is rare, partial deficiency affects 2-8% of the population.[3][5] Four specific DPYD variants are consistently associated with a marked decrease in DPD activity and are recognized as key risk factors for fluoropyrimidine toxicity: c.1905+1G>A (DPYD2A), c.1679T>G (DPYD13), c.2846A>T, and c.1129–5923C>G.[9][13][14]

Patients with DPD deficiency who receive standard doses of 5-FU or capecitabine are at high risk for life-threatening toxicities, which often manifest during the first treatment cycle.[6] These include:

-

Severe neutropenia (a drop in white blood cells), increasing infection risk.[3]

-

Neurotoxicity.[6]

-

Hand-foot syndrome (soreness, redness, and peeling on palms and soles).[3]

The U.S. Food and Drug Administration (FDA) and other global health authorities have updated labeling for fluoropyrimidine drugs to include strong warnings about the risks associated with DPD deficiency, urging healthcare providers to discuss testing with patients before initiating treatment.[6]

Fluoro-β-alanine (FBAL) as a Definitive Biomarker of DPD Activity

The Metabolic Pathway: From 5-FU to FBAL

The rationale for using FBAL as a biomarker is grounded in the metabolic cascade of 5-FU. DPD initiates the process, which proceeds through several enzymatic steps, ultimately yielding FBAL as the final, stable catabolite that is excreted in the urine.[9][12]

Caption: Catabolic pathway of 5-Fluorouracil (5-FU) to α-fluoro-β-alanine (FBAL).

Pharmacokinetic Rationale

In individuals with normal DPD function, 5-FU is rapidly cleared, with a short plasma half-life of approximately 10-20 minutes, leading to the robust production and urinary excretion of FBAL.[15] Conversely, in a DPD-deficient state, the conversion of 5-FU to DHFU is impaired. This results in:

-

Prolonged 5-FU Half-Life: Increasing the risk of toxicity as more drug is shunted into the anabolic pathway.[9]

-

Reduced FBAL Production: The concentration of FBAL in plasma and urine is significantly lower because the metabolic pipeline is constricted at its entry point.[11]

This direct relationship makes the quantification of FBAL after a test dose of 5-FU a highly reliable method for assessing an individual's DPD phenotype.

Methodologies for Quantifying FBAL in DPD Deficiency Studies

A robust DPD phenotyping study involves an in vivo challenge followed by sensitive bioanalytical quantification. Fluoro-β-alanine hydrochloride serves as the analytical reference standard for accurate calibration and quantification in these methods.

Experimental Workflow: From Patient to Result

The overall process can be visualized as a sequential workflow, ensuring reproducibility and clinical relevance.

Caption: General experimental workflow for DPD phenotyping using FBAL analysis.

Step-by-Step Protocol: Bioanalytical Quantification of FBAL by LC-MS/MS

This protocol is adapted from validated methods for the determination of FBAL in urine or plasma.[16][17]

1. Reagents and Materials:

-

Fluoro-β-alanine hydrochloride (analytical standard)

-

Internal Standard (IS), e.g., ¹³C-labeled FBAL[18]

-

Methanol, Acetonitrile (HPLC grade)

-

Formic Acid

-

Water (Ultrapure)

-

Solid Phase Extraction (SPE) Cartridges (e.g., Strong Cation Exchange)[18]

-

LC-MS/MS system with electrospray ionization (ESI) source

2. Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of FBAL hydrochloride in water or methanol.

-

Perform serial dilutions to create calibration standards covering the expected concentration range (e.g., 1 to 1000 µg/L).[16]

-

Prepare QC samples at low, medium, and high concentrations in the same biological matrix (pooled urine or plasma) as the study samples.

3. Sample Preparation (Solid Phase Extraction):

-

Thaw patient samples (urine or plasma) and vortex.

-

Take a defined aliquot (e.g., 50-100 µL) of the sample, calibration standards, and QCs.[17]

-

Add the internal standard solution to all samples except the blank matrix.

-

Acidify samples with hydrochloric or formic acid.[18]

-

Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol then water).

-

Load the prepared samples onto the SPE cartridges.

-

Wash the cartridges to remove interferences (e.g., with acidified water, then methanol).

-

Elute FBAL and the IS from the cartridge using a basic methanolic solution.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

4. LC-MS/MS Analysis:

-

Chromatography: Use a column suitable for polar compounds, such as a HILIC column or a reversed-phase C18 column with an appropriate ion-pairing reagent.[16][17]

-

Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid is common.

-

Mass Spectrometry: Operate the instrument in positive ESI mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for FBAL and its internal standard. This provides high selectivity and sensitivity.

5. Data Processing:

-

Integrate the peak areas for the FBAL and IS MRM transitions.

-

Calculate the peak area ratio (FBAL/IS).

-

Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of FBAL in the patient samples and QCs by interpolating their peak area ratios from the calibration curve.

Data Presentation and Interpretation

Quantitative data from phenotyping studies should be clearly summarized to allow for correlation with genetic data and clinical outcomes.

Table 1: Example Data Summary for FBAL Phenotyping Study

| Patient ID | DPYD Genotype | FBAL Concentration (µg/L) in Urine (4h post-dose) | Inferred DPD Phenotype |

| 001 | Wild Type/Wild Type | 850.5 | Normal Metabolizer |

| 002 | DPYD2A / Wild Type | 215.2 | Intermediate Metabolizer |

| 003 | Wild Type/Wild Type | 912.0 | Normal Metabolizer |

| 004 | DPYD13 / Wild Type | 290.8 | Intermediate Metabolizer |

| 005 | DPYD2A / DPYD2A | < 10.0 | Poor Metabolizer |

Note: FBAL concentration thresholds for phenotype classification must be established through rigorous clinical validation studies.

Advanced Applications & Future Directions

Non-Invasive In Vivo Assessment with ¹⁹F-MRI

While FBAL itself is a catabolite and not an imaging probe, its parent compound, 5-FU, contains a fluorine-19 (¹⁹F) atom. ¹⁹F has a strong MRI signal and no natural background in the body, making it an excellent nucleus for in vivo imaging and spectroscopy.[19]

Future research could leverage ¹⁹F-MRI to non-invasively monitor the pharmacokinetics of 5-FU in real-time within the liver. By acquiring dynamic ¹⁹F spectra, it may be possible to measure the rate of 5-FU depletion and, potentially, the appearance of ¹⁹F-containing metabolites like FBAL directly in the target organ. This would provide a dynamic, organ-specific assessment of DPD activity, moving beyond static measurements in blood or urine.

Caption: Conceptual workflow for ¹⁹F-MRI to assess DPD activity in the liver.

Conclusion

The severe toxicity associated with fluoropyrimidine chemotherapy in DPD-deficient individuals mandates reliable pre-treatment screening. The quantification of α-fluoro-β-alanine, the terminal metabolite of 5-FU, offers a robust and clinically relevant method for phenotypic assessment of DPD enzyme activity. When used in conjunction with genotyping, FBAL analysis provides a comprehensive profile of a patient's ability to safely metabolize these critical anticancer drugs. The detailed bioanalytical protocols and workflows presented in this guide serve as a foundational resource for researchers and drug developers aiming to implement FBAL-based phenotyping in clinical trials and, ultimately, to improve the safety and personalization of cancer therapy.

References

- Dihydropyrimidine dehydrogenase (DPD) polymorphisms knocking on the door - PMC. (URL: )

- DPD deficiency | Tre

- Safety announcement: FDA highlights importance of DPD deficiency discussions with patients prior to capecitabine or 5FU tre

- Dihydropyrimidine Dehydrogenase (DPD) Biomarker | Colorectal Cancer Alliance. (URL: )

- Dihydropyrimidine Dehydrogenase Deficiency - Metabolic Support UK. (URL: )

- Fluorouracil and capecitabine - DPD deficiency | Therapeutic Goods Administr

- Dihydropyrimidine Dehydrogenase Deficiency: To Screen or Not to Screen? - PMC. (URL: )

- EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine. (URL: )

- The Evaluation of Dihydropyrimidine Dehydrogenase Enzyme Level in the Serum of Colorectal Cancer Iraqi Males on Fluoropyrimidine-Based Chemotherapy (Capecitabine) - PMC. (URL: )

- Pharmacokinetics and tissue distribution of 2-fluoro-beta-alanine in rats. Potential relevance to toxicity pattern of 5-fluorouracil - PubMed. (URL: )

- Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC. (URL: )

- Biomonitoring Methods – 5‐Fluorouracil – Determination of α‐fluoro‐β‐alanine in urine by GC‐MS/MS - Publisso. (URL: )

- Screening for Dihydropyrimidine Dehydrogenase Deficiency - AACR Journals. (URL: )

-

Biological monitoring of occupational exposure to 5-fluorouracil: Urinary α-fluoro-β-alanine assay by high performance liquid chromatography tandem mass spectrometry in health care personnel | Request PDF - ResearchGate. (URL: [Link])

- Plasma concentrations of 5-fluorouracil and F-β-alanine following oral administration of S-1, a dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine, as compared with protracted venous infusion of 5-fluorouracil - PMC. (URL: )

- IMPACT OF DPYD VARIANTS IN FLUOROPYRIMIDINE BASED-THERAPY: THE ST

- Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma - PubMed. (URL: )

- Fluorine Labeling of Nanoparticles and In Vivo 19F Magnetic Resonance Imaging - ADDI. (URL: )

- Clinical Implications of Dihydropyrimidine Dehydrogenase (DPD) Deficiency in Patients with Severe 5-Fluorouracil-associated Toxicity: Identification of New Mutations in the DPD Gene - AACR Journals. (URL: )

- Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - MDPI. (URL: )

-

Accumulation of alpha-fluoro-beta-alanine and fluoro mono acetate in a patient with 5-fluorouracil-associated hyperammonemia | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. cancerresearchuk.org [cancerresearchuk.org]

- 4. Dihydropyrimidine Dehydrogenase (DPD) Biomarker | Colorectal Cancer Alliance [colorectalcancer.org]

- 5. metabolicsupportuk.org [metabolicsupportuk.org]

- 6. fda.gov [fda.gov]

- 7. Dihydropyrimidine Dehydrogenase Deficiency: To Screen or Not to Screen? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Dihydropyrimidine dehydrogenase (DPD) polymorphisms knocking on the door - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Evaluation of Dihydropyrimidine Dehydrogenase Enzyme Level in the Serum of Colorectal Cancer Iraqi Males on Fluoropyrimidine-Based Chemotherapy (Capecitabine) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasma concentrations of 5-fluorouracil and F-β-alanine following oral administration of S-1, a dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine, as compared with protracted venous infusion of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wcrj.net [wcrj.net]

- 13. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. series.publisso.de [series.publisso.de]

- 19. addi.ehu.es [addi.ehu.es]

Metabolic pathways involving fluorinated beta-amino acids

Comprehensive Guide to the Metabolism and Pharmacokinetics of Fluorinated -Amino Acids

Executive Summary

The strategic incorporation of fluorine into

This guide analyzes the metabolic fate of these scaffolds.[1][2] Unlike natural

Physicochemical Foundation & Metabolic Implications[1][2]

To understand the metabolism of fluorinated

The Fluorine Effect on pKa and Lipophilicity

The high electronegativity of fluorine pulls electron density from the backbone, significantly lowering the pKa of the N-terminal amine and the C-terminal carboxylate.

-

-Amino Acid pKa: Typically

-

-Fluoro-

-

Metabolic Consequence: At physiological pH (7.4), a larger fraction of the fluorinated amine exists in the neutral, unprotonated state compared to its non-fluorinated counterpart. This increases passive membrane permeability and alters binding affinity for transporters like PEPT1.[1]

The Gauche Effect and Conformational Locking

Fluorine introduces a "gauche effect," where the C–F bond prefers to be gauche to the C–N bond (in

-

Enzyme Recognition: Proteases (e.g., chymotrypsin, DPP-4) rely on an "induced fit."[1] The rigidified backbone of a fluorinated

-amino acid acts as a "steric wedge," preventing the catalytic triad of the enzyme from accessing the amide bond.

Metabolic Stability: The "Shield" Mechanism

The primary metabolic feature of fluorinated

Resistance to Peptidases

Standard

-

Mechanism of Resistance: The extra methylene group (

) in the -

Fluorine Amplification: The introduction of fluorine at the

-position of the

Case Study: Sitagliptin (Januvia®)

While Sitagliptin contains a trifluorophenyl group rather than a backbone fluorine, its core pharmacophore is a

-

Lesson: The

-backbone confers the stability; the fluorine modulates the potency and PK properties.

Transport & Cellular Uptake: The "Gate"

Since these molecules are not metabolized by standard routes, their pharmacokinetics are driven by transport and renal clearance.[1]

PEPT1 and PEPT2 Interaction

The Proton-coupled Oligopeptide Transporters (PEPT1 in intestine, PEPT2 in kidney) are the primary gateways.[1][3]

-

Substrate Requirements: PEPT1 generally requires a di- or tripeptide motif.[1][4] Single

-amino acids are poor substrates, but fluorinated -

Affinity Modulation: Fluorination can increase hydrophobic interaction with the PEPT1 binding pocket.[1] However, excessive fluorination (e.g., trifluoromethyl groups) may shift the molecule from a substrate to a competitive inhibitor.[1]

Renal Reabsorption[1]

-

PEPT2 Role: PEPT2 in the renal proximal tubule reabsorbs peptides from the filtrate.[5]

-

Clearance Implication: If a fluorinated

-peptide is a substrate for PEPT2, it will have a prolonged half-life due to reabsorption.[1] If it is not recognized (due to steric bulk of F), it will be rapidly cleared in urine.[1]

Catabolism & Toxicology: The "Hazard" Pathway

This is the most critical section for safety assessment.[1] While the goal is stability, if the C–F bond is cleaved, toxic metabolites can form.

The 5-FU Warning (Catabolic Failure Mode)

The metabolism of the chemotherapy drug 5-Fluorouracil (5-FU) provides a map of "what to avoid."[1]

-

Pathway: 5-FU

Dihydrofluorouracil -

Toxicity: FBAL is further metabolized (via transamination and defluorination) to Fluoroacetate .[1]

-

Mechanism: Fluoroacetate converts to Fluorocitrate, which irreversibly inhibits Aconitase in the Krebs Cycle, leading to neurotoxicity and cardiotoxicity.

Crucial Distinction: In drug design, we utilize stable

Microbial Defluorination

Recent studies (2023) indicate that gut microbiota (e.g., Serratia sp.) possess specific dehalogenases capable of cleaving the C–F bond in fluorinated peptides, releasing fluoride ions.[1]

-

Risk: Oral administration of fluorinated

-peptides must account for potential degradation by the microbiome, even if human liver enzymes (CYPs) are inactive.[1]

Visualization of Pathways

The following diagram contrasts the "Safe" pathway of a stable drug candidate versus the "Toxic" pathway of metabolic degradation.

Caption: Divergent fates of fluorinated

Experimental Protocols

To validate the safety and stability of a new fluorinated

Metabolic Stability Assay (Microsomal & Plasma)

Purpose: Confirm resistance to CYP450s and plasma esterases/proteases.[1]

-

Preparation: Incubate test compound (

) with human liver microsomes (HLM) and human plasma at -

Sampling: Aliquot at

min. Quench with ice-cold acetonitrile containing internal standard. -

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. Calculate intrinsic clearance (-

Target:

protein (High Stability).[1]

-

Fluoride Release Assay (Defluorination Check)

Purpose: Detect potential C–F bond cleavage (safety signal).[1]

-

System: Incubate compound with fresh human hepatocytes or fecal homogenate (to check microbiome).

-

Detection: Use a Fluoride Ion-Selective Electrode (ISE) or Ion Chromatography (IC).[1]

-

Control: Use 5-Fluorouracil as a positive control (known defluorination).[1]

-

Threshold: Free fluoride release should be negligible (

of parent compound) over 24 hours.[1]

PEPT1 Competitive Inhibition Assay

Purpose: Determine if the compound is a substrate/inhibitor of peptide transporters.

-

Cell Line: Caco-2 cells or PEPT1-transfected HeLa cells.[1]

-

Probe:

(Glycylsarcosine, standard substrate).[1] -

Method: Measure uptake of

in the presence of increasing concentrations of the fluorinated -

Data: Calculate

. If transport is observed directly (using LC-MS of cell lysate), calculate

Comparison of Amino Acid Classes

| Feature | Non-Fluorinated | Fluorinated | |

| Proteolytic Stability | Low (Minutes) | High (Hours) | Very High (Hours to Days) |

| Lipophilicity | Low | Moderate | Tunable (High) |

| Metabolic Fate | Oxidation/Transamination | Renal Excretion | Renal Excretion (Unchanged) |

| Toxicity Risk | Low (Nutrients) | Low | Moderate (If defluorinated) |

| PEPT1 Affinity | High (Substrate) | Low/Moderate | Variable (Substrate or Inhibitor) |

References

-

Seebach, D., et al. (2004).[1] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography.[1] Biological properties (stability, uptake, toxicity)." Helvetica Chimica Acta.[1] Link[1]

-

Brandsch, M. (2013).[1] "Drug transport via the intestinal peptide transporter PepT1."[1][5][6] Current Opinion in Pharmacology. Link

-

Zhang, W., et al. (2017).[1] "Accumulation of alpha-fluoro-beta-alanine and fluoro mono acetate in a patient with 5-fluorouracil-associated hyperammonemia." Cancer Chemotherapy and Pharmacology. Link

-

Calvín-Katz, L., et al. (2023).[1] "Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity."[1] Environmental Science & Technology.[1] Link[1]

-

Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

Sources

- 1. Sitagliptin - Wikipedia [en.wikipedia.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pure.au.dk [pure.au.dk]

- 5. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 6. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioanalysis of Fluoro-beta-alanine (FBAL) in Oncology

Executive Summary: The "FBAL Trap"

In the development and monitoring of fluoropyrimidine therapies (5-FU, Capecitabine, Tegafur), the parent drug often monopolizes attention. However, the major catabolite,

FBAL is not merely an inert waste product; it is a distinct pharmacological entity with a half-life significantly longer than its parent compound, exhibiting "trapping" characteristics in tissues that drive specific toxicities—most notably cerebellar ataxia and cardiotoxicity.

This guide provides a rigorous technical analysis of FBAL pharmacokinetics (PK), its role in dose-limiting toxicities, and the specific HILIC-MS/MS methodologies required to quantify it, as standard C18 chromatography is fundamentally unsuited for this polar analyte.

Metabolic Context: The DPD Pathway

Understanding FBAL requires mapping the catabolic cascade of 5-Fluorouracil (5-FU). Approximately 80-85% of an administered 5-FU dose is degraded via the Dihydropyrimidine Dehydrogenase (DPD) pathway, making FBAL the dominant circulating metabolite.

The Catabolic Cascade

The conversion of 5-FU to FBAL is a three-step enzymatic reduction.[1] The rate-limiting step is the initial reduction by DPD.[1]

-

Step 1: 5-FU is reduced to Dihydrofluorouracil (DHFU) by DPD (Rate Limiting).[2]

-

Step 2: DHFU is hydrolyzed to Fluoro-beta-ureidopropionic acid (FUPA) by Dihydropyrimidinase (DHP) .

-

Step 3: FUPA is cleaved to FBAL by

-Ureidopropionase (UPB1) .

Visualization: 5-FU Catabolic Pathway

Figure 1: The catabolic pathway of 5-FU leading to FBAL accumulation and downstream toxicity.[1]

Pharmacokinetic Profile

The PK profile of FBAL differs radically from 5-FU. While 5-FU exhibits rapid elimination (t1/2 ~10-20 min), FBAL demonstrates formation-rate-limited kinetics and significant tissue retention.

Comparative Pharmacokinetics

FBAL is the end-product of the pathway.[3] In patients with normal DPD activity, FBAL plasma AUC is significantly higher than that of the parent drug.

Table 1: Comparative PK Parameters (Human Plasma)

| Parameter | 5-Fluorouracil (Parent) | Fluoro-beta-alanine (FBAL) | Mechanistic Note |

| Tmax | Immediate (IV) / 0.5-1h (Oral) | 2.0 – 4.0 h | Delayed formation; rate-limited by DPD activity. |

| Half-life (t1/2) | 10 – 20 min | 30 – 240 min | FBAL exhibits multiphasic elimination; tissue t1/2 is significantly longer. |

| Plasma AUC | Low (Rapid Catabolism) | High (Accumulation) | FBAL AUC often exceeds 5-FU AUC by >5-10 fold. |

| Renal Excretion | < 10% (Unchanged) | > 80% | FBAL is the primary urinary marker of 5-FU exposure. |

| Vd (Volume of Dist.) | ~ 0.2 - 0.5 L/kg | High (Tissue Sequestration) | FBAL accumulates in CNS and cardiac tissue. |

> Scientific Insight: The "150-fold longer half-life" cited in early literature (Heggie et al.) refers to the terminal elimination phase from deep tissue compartments, whereas the 2-4 hour half-life refers to the initial plasma elimination phase.

The Toxicity Link

FBAL is not pharmacologically inert. Its structural similarity to

-

Neurotoxicity (Cerebellar Ataxia): FBAL can cross the blood-brain barrier. It acts as a false neurotransmitter or competitive inhibitor at GABA receptors and the GAT-2 transporter, leading to vacuolation of myelinated fibers and cerebellar dysfunction.

-

Cardiotoxicity: A subset of FBAL is further metabolized into Fluoroacetate (FAC) . FAC inhibits aconitase in the Krebs cycle, disrupting mitochondrial respiration in cardiomyocytes.

Analytical Methodologies: The HILIC Standard

Quantifying FBAL is analytically challenging. It is a small, highly polar zwitterion that does not retain on standard C18 (Reversed-Phase) columns.

Historical Error: Many labs attempt to retain FBAL on C18 using ion-pairing agents. This results in poor reproducibility and mass spec contamination. Modern Standard: HILIC (Hydrophilic Interaction Liquid Chromatography) is the required approach for robust FBAL quantification without derivatization.

Protocol: HILIC-MS/MS Quantification of FBAL

This protocol assumes a triple quadrupole MS system (e.g., Sciex 6500+ or Thermo Altis).

Step 1: Sample Preparation (Protein Precipitation)

-

Matrix: Plasma or Urine (50 µL).

-

Internal Standard (IS):

-Alanine-d4 or FBAL-13C3 (Essential to correct for matrix effects in HILIC). -

Reagent: Acetonitrile containing 0.1% Formic Acid (200 µL).

-

Action: Vortex 1 min, Centrifuge at 15,000 x g for 10 min at 4°C.

-

Transfer: Inject supernatant directly. Do not evaporate to dryness if using volatile salts, as recovery can be inconsistent.

Step 2: Chromatographic Conditions

-

Column: Amide-based HILIC (e.g., Waters BEH Amide or Agilent HILIC-Z), 2.1 x 100 mm, 1.7 µm.

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

-

Gradient:

-

0-1 min: 90% B (Isocratic hold for retention).

-

1-5 min: 90% -> 50% B (Elution).

-

5-7 min: 50% B (Wash).

-

7.1 min: 90% B (Re-equilibration - Critical in HILIC).

-

Step 3: Mass Spectrometry (MRM)

-

Ionization: ESI Negative Mode (Preferred for FBAL due to carboxylic acid).

-

Transitions:

-

Precursor: m/z 106.0 (FBAL [M-H]-)

-

Product Quantifier: m/z 42.0 (F-CH=CH- fragment)

-

Product Qualifier: m/z 86.0 (Loss of HF)

-

Visualization: Analytical Workflow

Figure 2: Optimized HILIC-MS/MS workflow for FBAL quantification, bypassing derivatization.

Future Directions: DPD Screening & TDM

The quantification of FBAL is moving from research into clinical utility.

-

DPD Deficiency Screening: A low FBAL/5-FU ratio in urine or plasma post-dose is a definitive phenotypic marker of DPD deficiency, often more functionally relevant than genotyping (DPYD*2A) alone.

-

Adaptive Dosing: Monitoring FBAL accumulation may help prevent neurotoxicity in patients on high-dose Capecitabine regimens.

References

-

Heggie, G. D., et al. (1987).[5] "Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile." Cancer Research.[6] Link

-

Grem, J. L., et al. (1993). "A mathematical model of the kinetics of 5-fluorouracil and its metabolites in cancer patients." Cancer Chemotherapy and Pharmacology. Link

-

Okada, K., et al. (1990).[5] "Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture." Acta Neuropathologica. Link

-

Reigner, B., et al. (2001). "Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients." Journal of Clinical Pharmacology. Link

-

Lemsaddek, W., et al. (2019). "Determination of α-fluoro-β-alanine in urine by GC-MS/MS." Biomonitoring Methods. Link

-

Agilent Technologies. (2017).[7] "Methods for the Analysis of Underivatized Amino Acids by LC/MS (HILIC)." Application Note. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. ssi.shimadzu.com [ssi.shimadzu.com]

- 5. Pharmacokinetics and tissue distribution of 2-fluoro-beta-alanine in rats. Potential relevance to toxicity pattern of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

Fluoro-β-Alanine in Medicinal Chemistry: Structural Dynamics, Metabolic Fate, and Synthetic Protocols

[1]

Executive Summary

This technical guide examines the dualistic nature of fluoro-β-alanine (FBAL) and its derivatives in medicinal chemistry.[1] Historically identified as the neurotoxic catabolite of 5-Fluorouracil (5-FU), this scaffold has evolved into a critical tool for peptidomimetic design.[1] By leveraging the high electronegativity and stereoelectronic effects of fluorine (specifically the gauche effect), medicinal chemists can modulate pKa, enhance proteolytic stability, and lock peptide conformations. This guide provides actionable insights into the metabolic pathways, structural applications, and synthetic methodologies of fluoro-β-alanine.[1]

Part 1: Physicochemical Properties & The Fluorine Effect[2]

The Bioisosteric Shift

Substituting hydrogen with fluorine in β-alanine dramatically alters the electronic landscape of the molecule without significantly changing its steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å). This modification is not merely cosmetic; it fundamentally shifts the acid-base profile and lipophilicity.[1]

Table 1: Comparative Physicochemical Profile

| Property | β-Alanine | α-Fluoro-β-Alanine | gem-Difluoro-β-Alanine | Impact on Drug Design |

| pKa (COOH) | ~3.6 | ~2.8 - 3.1 | ~2.0 - 2.5 | Increased acidity improves solubility at physiological pH.[1] |

| pKa (NH₃⁺) | ~10.2 | ~8.5 - 9.0 | ~6.5 - 7.5 | Reduced basicity decreases lysosomal trapping; improves membrane permeability.[1] |

| LogP | -3.05 | -2.90 | -2.10 | Fluorine increases lipophilicity, aiding blood-brain barrier (BBB) penetration.[1] |

| Metabolic Stability | Low | Moderate | High | Blocks oxidative metabolism (e.g., by β-alanine-pyruvate aminotransferase).[1] |

The Gauche Effect: Structural Locking

In non-fluorinated alkyl chains, the anti conformation is typically preferred to minimize steric repulsion. However, 2-fluoroethylamine systems (present in fluoro-β-alanine) exhibit a preference for the gauche conformation.[1]

-

Mechanism: This is driven by hyperconjugation, where electron density from the C-H

bonding orbital donates into the low-lying C-F -

Application: Incorporating fluoro-β-alanine into peptide backbones restricts conformational freedom, pre-organizing the molecule for binding and stabilizing secondary structures like helices or turns, which is critical for disrupting protein-protein interactions (PPIs).[1]

Part 2: The Pharmacological Paradox (5-FU Metabolism)

While fluoro-β-alanine derivatives are valuable design elements, the specific isomer

Mechanism of Neurotoxicity

FBAL is not inert.[1] It accumulates in the Cerebrospinal Fluid (CSF) and has been linked to:

-

Myelin Splitting: FBAL causes vacuolization in the white matter (cerebellum and brain stem), leading to ataxia and encephalopathy.

-

Krebs Cycle Inhibition: FBAL is further metabolized to fluoroacetate, which converts to fluorocitrate, a potent inhibitor of aconitase.[1]

Visualization: 5-FU Catabolic Pathway

The following diagram illustrates the enzymatic cascade converting the drug 5-FU into the toxic metabolite FBAL.[1]

Caption: Figure 1. Catabolic pathway of 5-FU leading to FBAL accumulation and associated neurotoxicity.[1]

Part 3: Synthetic Protocols

For medicinal chemistry applications, gem-difluoro-β-alanine is often preferred over the monofluoro variant due to its lack of chirality (avoiding racemization issues) and superior metabolic blocking.[1]

Protocol A: Synthesis of gem-Difluoro-β-Alanine from L-Ascorbic Acid

This route is favored for its use of chiral pool materials to establish the backbone, followed by oxidative cleavage.[1]

Reagents: L-Ascorbic acid, Benzyl bromide, DAST (Diethylaminosulfur trifluoride), NaIO₄, RuCl₃.[1]

Step-by-Step Methodology:

-

Protection: Protect the 5,6-hydroxyl groups of L-ascorbic acid using acetone/zinc chloride to form 5,6-O-isopropylidene-L-ascorbic acid.[1]

-

Oxidative Cleavage: Treat with hydrogen peroxide (

) and calcium carbonate to cleave the ring, yielding potassium (R)-3,4-dihydroxybutyrate.[1] -

Esterification: Convert to the ethyl ester using ethanol/HCl.

-

Fluorination (Critical Step):

-

Caution: DAST is explosive and reacts violently with water.[1] Perform in a dry box or under strict Ar atmosphere.

-

Dissolve the keto-ester intermediate in anhydrous

at -78°C. -

Add DAST (2.5 eq) dropwise.[1] Allow to warm to room temperature overnight.

-

Mechanism:[1][2][3][4][5] DAST converts the ketone carbonyl into a gem-difluoro group.[1]

-

-

Hydrolysis: Saponify the ester using LiOH in THF/Water to yield the final gem-difluoro-β-alanine.

Protocol B: Photoredox Synthesis of α-Fluoro-β-Alanine

A modern approach utilizing visible light catalysis to install fluorine directly onto dehydroalanine derivatives.[1]

Reagents: Dehydroalanine derivative, Selectfluor, Photocatalyst (

-

Setup: In a Pyrex tube, combine the N-protected dehydroalanine ester (1.0 eq) and the photocatalyst (2 mol%).

-

Radical Generation: Add an alkyl radical precursor (e.g., an alkyl trifluoroborate or carboxylic acid) and Selectfluor (1.5 eq).[1]

-

Irradiation: Irradiate with Blue LEDs (450 nm) for 12-24 hours at room temperature.

-

Purification: The radical adds to the alkene, and the resulting radical intermediate traps the fluorine atom from Selectfluor. Purify via silica gel chromatography.

Part 4: Strategic Application in Peptidomimetics[1]

Incorporating fluoro-β-alanine into peptide drugs addresses two major failure modes: rapid proteolysis and poor bioavailability.[1]

Proteolytic Resistance

Standard proteases (trypsin, chymotrypsin, pepsin) recognize specific side chains and the peptide bond geometry of

-

The β-shift: Expanding the backbone by one carbon (

to -

The Fluorine Shield: The C-F bond is electronically repulsive to the nucleophilic serine or cysteine residues often found in protease active sites.

Decision Matrix for Design

Use the following logic flow to determine when to deploy fluoro-β-alanine scaffolds.

Caption: Figure 2. Decision matrix for incorporating fluoro-β-alanine based on stability and structural needs.

References

-

Okeda, R., et al. (1990).[1] Experimental neurotoxicity of 5-fluorouracil and its derivatives is due to poisoning by the monofluorinated organic metabolites, monofluoroacetic acid and alpha-fluoro-beta-alanine.[1] Acta Neuropathologica.[1] Link

-

O'Hagan, D. (2008).[1][6] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1][6] Link

-

Berbasov, D. O., et al. (2007).[1] Efficient Synthesis of Suitably Protected β-Difluoroalanine and γ-Difluorothreonine from L-Ascorbic Acid.[1][7] Journal of Organic Chemistry.[1] Link[1]

-

Kalfoutzou, A., et al. (2025).[1] Rare Brain Toxicity Observed in Cancer Patients Undergoing 5-FU Chemotherapy.[1] Oncoscience.[1] Link

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] Link[1]

Sources

- 1. alpha-Fluoro-beta-alanine | C3H6FNO2 | CID 13351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The preferred all-gauche conformations in 3-fluoro-1,2-propanediol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. air.unimi.it [air.unimi.it]

- 7. Efficient Synthesis of Suitably Protected β-Difluoroalanine and γ-Difluorothreonine from L-Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Quantification of Fluoro-beta-alanine (F-BAL) in Human Plasma via LC-MS/MS

Topic: LC-MS/MS Quantification of Fluoro-beta-alanine (F-BAL) in Human Plasma Content Type: Detailed Application Note & Protocol Audience: Bioanalytical Scientists, DMPK Researchers, Clinical Pharmacologists

Executive Summary

Fluoro-beta-alanine (F-BAL) is the major catabolite of 5-Fluorouracil (5-FU) and its prodrugs (e.g., Capecitabine). Quantifying F-BAL is critical for monitoring Dihydropyrimidine Dehydrogenase (DPD) activity and understanding fluoropyrimidine pharmacokinetics. However, F-BAL presents a significant bioanalytical challenge: it is a small (MW 107 Da), highly polar amino acid that elutes in the void volume on standard C18 columns, suffering from severe matrix suppression.

This guide details a Dansyl Chloride (DNS-Cl) Derivatization Protocol . Unlike direct HILIC methods, which can be prone to matrix instability, this approach chemically modifies F-BAL to increase its lipophilicity and molecular weight. This enables robust retention on standard Reverse Phase (RP) columns, enhances ionization efficiency in positive mode, and eliminates low-mass background noise.

Biological Context & The Challenge

The Metabolic Pathway

F-BAL is the end-product of the 5-FU catabolic cascade.[1] The rate-limiting step is mediated by DPD.[1][2][3] Patients with DPD deficiency accumulate toxic levels of 5-FU, making the ratio of F-BAL to 5-FU a vital biomarker for safety.

Figure 1: Catabolic pathway of 5-FU leading to F-BAL. The conversion to DHFU by DPD is the critical regulatory step.

The Analytical Challenge

-

Polarity: F-BAL is extremely hydrophilic (logP < -1). It does not retain on C18 columns, co-eluting with salts and plasma proteins.

-

Low Mass: The precursor ion (m/z ~106 in negative mode) falls in a "noisy" region of the mass spectrum, reducing signal-to-noise (S/N) ratios.

-

Isomer Interference: Endogenous beta-alanine and other isomers can interfere if not chromatographically resolved.

Materials & Reagents

| Component | Specification | Purpose |

| Analyte | Reference Standard | |

| Internal Standard | F-BAL- | Correction for matrix effects/recovery |

| Derivatizing Agent | Dansyl Chloride (DNS-Cl) | 5-10 mg/mL in Acetone or ACN |

| Buffer | 100 mM Sodium Carbonate ( | Adjusts pH to ~11 for reaction |

| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for positive mode |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50mm, 1.7 µm) | High-efficiency separation |

Experimental Protocol: Dansyl Derivatization Workflow

This protocol utilizes a "Split-Phase" strategy. Since 5-FU is extractable by organic solvents but F-BAL is not, we first wash the plasma to remove 5-FU (optional, but cleaner), then derivatize the aqueous phase.

Step 4.1: Sample Preparation

-

Aliquot: Transfer 50 µL of human plasma into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of Internal Standard working solution (e.g., 1000 ng/mL F-BAL-

). -

Protein Precipitation: Add 150 µL Acetonitrile. Vortex vigorously for 30s.

-

Centrifugation: Spin at 13,000 x g for 10 mins at 4°C.

-

Supernatant Transfer: Transfer the clear supernatant to a clean glass vial.

-

Evaporation: Evaporate to dryness under nitrogen at 40°C.

Step 4.2: Derivatization Reaction

Expert Insight: The amine group on F-BAL reacts with Dansyl Chloride to form a sulfonamide. This reaction requires basic conditions (pH 10-11).

-

Reconstitution: Dissolve residue in 100 µL of 100 mM Sodium Carbonate buffer.

-

Reagent Addition: Add 100 µL of Dansyl Chloride solution (5 mg/mL in Acetone).

-

Incubation: Seal vial and heat at 60°C for 20 minutes in a heating block.

-

Note: The solution should turn pale yellow. If it goes clear, DNS-Cl may be exhausted; add more.

-

-

Quenching: Stop the reaction by adding 20 µL of 10% Formic Acid (lowers pH, stabilizes the derivative).

-

Final Dilution: Centrifuge (if cloudy) and transfer to LC vial.

Figure 2: Step-by-step sample preparation workflow utilizing Dansyl Chloride derivatization.

LC-MS/MS Conditions

By derivatizing, we shift the mass of F-BAL (107 Da) to Dansyl-F-BAL (~340 Da), moving it away from low-mass solvent noise.

Mass Spectrometry (MRM Parameters)

-

Ionization: Electrospray Ionization (ESI), Positive Mode .[4]

-

Source Temp: 500°C.

-

Capillary Voltage: 3.0 kV.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) |

| Dansyl-F-BAL | 341.1 | 170.1 | 25 | 50 |

| Dansyl-IS | 344.1 | 170.1 | 25 | 50 |

Note: The product ion m/z 170 corresponds to the dimethylaminonaphthalene moiety, a stable fragment common to dansyl derivatives.

Chromatography[3][4]

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 5 µL.

-

Gradient:

-

0.0 min: 10% B

-

1.0 min: 10% B

-

3.5 min: 90% B (Elution of Dansyl-F-BAL)

-

4.0 min: 90% B

-

4.1 min: 10% B (Re-equilibration)

-

Validation & Quality Control (Self-Validating System)

To ensure "Trustworthiness," the method must meet FDA/EMA bioanalytical guidelines.

Linearity & Sensitivity[5]

-

Range: 10 – 10,000 ng/mL.[5]

-

LLOQ: 10 ng/mL (Signal-to-Noise > 10:1).

-

Weighting:

linear regression.

Troubleshooting & Expert Tips

-

The "Ghost" Peak: Excess Dansyl Chloride hydrolyzes to Dansyl Hydroxide (DNS-OH). This elutes early. Ensure your gradient holds at low organic (10% B) for 1 minute to flush DNS-OH before the analyte elutes.

-

pH Criticality: The derivatization pH must be >9.5. If the plasma sample is acidic (e.g., if TCA was used for preservation), neutralize it with extra carbonate buffer or the reaction will fail.

-

Stability: Dansyl derivatives are light-sensitive. Use amber vials or keep samples in the dark autosampler (4°C).

References

-

Licea-Perez, H., Wang, S., & Bowen, C. (2009). Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma.[5] Journal of Chromatography B, 877(11-12), 1040-1046.[5]

-

Heggie, G. D., et al. (1987). Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile. Cancer Research, 47(8), 2203-2206.

-

Furuhata, T., et al. (2006). Plasma level of a 5-fluorouracil metabolite, fluoro-beta-alanine correlates with dihydropyrimidine dehydrogenase activity.[3] International Journal of Clinical Oncology, 11(3), 202-207.

-

Zhang, Y., et al. (2015). Targeted Quantification of Amino Acids by Dansylation. Springer Protocols / Methods in Molecular Biology.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. Plasma level of a 5-fluorouracil metabolite, fluoro-beta-alanine correlates with dihydropyrimidine dehydrogenase activity of peripheral blood mononuclear cells in 5-fluorouracil treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fluoro-β-Alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Fluoro-β-Alanine in Peptide Therapeutics

The integration of non-canonical amino acids into peptide structures represents a paradigm shift in drug discovery, offering a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine.[1] The high electronegativity and small van der Waals radius of fluorine can induce profound changes in a molecule's pKa, dipole moment, and conformational preferences, often leading to enhanced binding affinity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles.[2][3]

This guide focuses on the solid-phase peptide synthesis (SPPS) of peptides incorporating a particularly intriguing building block: fluoro-β-alanine hydrochloride. As a β-amino acid, it introduces an additional carbon into the peptide backbone, fostering novel secondary structures and providing resistance to proteolysis.[4][5] The addition of a fluorine atom further amplifies these benefits. These application notes provide a comprehensive framework for the successful incorporation of Fmoc-fluoro-β-alanine hydrochloride into peptide sequences using standard Fmoc-based solid-phase synthesis protocols, with a special focus on addressing the unique challenges this building block presents.

Principles and Mechanistic Insights: Navigating the Nuances of Fluoro-β-Alanine Incorporation

The successful synthesis of peptides containing fluoro-β-alanine hinges on a clear understanding of the chemical principles governing each step of the SPPS cycle. The presence of both a β-amino group and a fluorine atom introduces steric and electronic factors that necessitate modifications to standard protocols.

The SPPS Cycle: A Conceptual Workflow

Solid-phase peptide synthesis is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6][7] This methodology simplifies the purification process by allowing for the removal of excess reagents and byproducts by simple filtration and washing.[7] The most widely adopted strategy, and the one detailed here, is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups for side-chain protection.[8][9]

Addressing the Challenges of Fluoro-β-Alanine

The incorporation of fluoro-β-alanine presents two primary challenges: the potential for incomplete coupling due to steric hindrance and an increased propensity for diketopiperazine formation, a common side reaction with β-amino acids.[8][10]

-

Steric Hindrance in Coupling: The β-amino group is inherently more sterically hindered than an α-amino group. The presence of a fluorine atom can further influence the electronic nature of the amine, potentially reducing its nucleophilicity and slowing down the coupling reaction. To overcome this, more potent coupling reagents and extended reaction times or double coupling strategies are often necessary.[8][11]

-

Diketopiperazine (DKP) Formation: The formation of a cyclic dipeptide, or diketopiperazine, is a significant risk when a β-amino acid is the second residue in the peptide chain. This intramolecular cyclization cleaves the dipeptide from the resin, truncating the synthesis.[12][13] This side reaction is catalyzed by the base used for Fmoc deprotection.[10]

Strategies to mitigate DKP formation include the use of 2-chlorotrityl chloride (2-CTC) resin, which is more sterically hindered and less prone to this side reaction, and the use of milder deprotection conditions.[12]

Detailed Protocols and Methodologies

The following protocols are designed for the manual solid-phase synthesis of peptides containing fluoro-β-alanine hydrochloride on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

Materials and Reagents

| Reagent | Recommended Grade/Supplier |

| Fmoc-L-fluoro-β-alanine hydrochloride | Peptide synthesis grade |

| Fmoc-amino acids | Peptide synthesis grade |

| 2-Chlorotrityl chloride (2-CTC) resin | 100-200 mesh, 1.0-1.6 mmol/g |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |

| Dichloromethane (DCM) | ACS grade or higher |

| Piperidine | Reagent grade |

| N,N-Diisopropylethylamine (DIEA) | Peptide synthesis grade |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Peptide synthesis grade |

| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide synthesis grade |

| Trifluoroacetic acid (TFA) | Reagent grade |

| Triisopropylsilane (TIS) | Reagent grade |

| Deionized water | >18 MΩ·cm |

| Diethyl ether | Anhydrous |

Protocol 1: Resin Preparation and Loading of the First Amino Acid

The choice of resin is critical, especially when the second amino acid to be coupled is the fluoro-β-alanine. To minimize the risk of diketopiperazine formation, 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[12]

-

Resin Swelling: Place 100 mg of 2-CTC resin (0.1 mmol scale) in a reaction vessel. Wash with DCM (3 x 5 mL) and then with DMF (3 x 5 mL). Swell the resin in DMF for 30-60 minutes.

-

Amino Acid Preparation: In a separate vial, dissolve the first Fmoc-protected amino acid (0.4 mmol, 4 equivalents) in DMF (2 mL). Add DIEA (0.8 mmol, 8 equivalents) and mix gently.

-

Resin Loading: Drain the DMF from the swollen resin. Add the amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

-

Capping: To block any unreacted sites on the resin, add a solution of DCM/Methanol/DIEA (17:2:1, v/v/v) and agitate for 30 minutes.[14]

-

Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and then with DCM (3 x 5 mL). Dry the resin under vacuum.

Protocol 2: Iterative Deprotection and Coupling Cycle

This cycle is repeated for each amino acid in the peptide sequence.

Fmoc Deprotection:

-

Swell the resin in DMF for 15 minutes.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 10 minutes.

-

Wash the resin thoroughly with DMF (5 x 5 mL).

Amino Acid Coupling (for standard α-amino acids):

-

In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HCTU (0.39 mmol, 3.9 eq.), and DIEA (0.8 mmol, 8 eq.) in 2 mL of DMF.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate for 30-60 minutes at room temperature.

-

Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test.[1] If the test is positive (blue beads), the coupling is incomplete.

-

Wash the resin with DMF (5 x 5 mL).

Coupling of Fmoc-fluoro-β-alanine hydrochloride (Difficult Coupling):

Due to the steric hindrance of the β-amino acid, a more robust coupling strategy is required.[8]

-

Neutralization: Prior to coupling, ensure the hydrochloride salt of the fluoro-β-alanine is neutralized. This can be achieved by including an appropriate amount of base in the coupling mixture.

-

Activation: In a separate vial, dissolve Fmoc-fluoro-β-alanine hydrochloride (0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.), and DIEA (1.0 mmol, 10 eq.) in 2 mL of DMF. The additional DIEA will neutralize the hydrochloride and facilitate the reaction.

-

Coupling: Add the activation mixture to the deprotected peptide-resin.

-

Extended Coupling Time: Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitoring and Double Coupling: Perform a ninhydrin test. If the coupling is incomplete, drain the reaction mixture and repeat the coupling step with a freshly prepared activation solution for another 1-2 hours.[2][8]

-

Washing: Once the ninhydrin test is negative (yellow beads), wash the resin thoroughly with DMF (5 x 5 mL).

| Coupling Parameter | Standard α-Amino Acid | Fluoro-β-Alanine Hydrochloride | Rationale for Change |

| Equivalents | 4 | 5 | Increased concentration to drive the reaction to completion for the sterically hindered amino acid. |

| Coupling Reagent | HCTU | HATU | HATU is generally considered a more potent coupling reagent, suitable for difficult couplings.[11] |

| Coupling Time | 30-60 min | 2-4 hours (or double coupling) | The slower reaction kinetics of the β-amino acid necessitate a longer reaction time or a second coupling to ensure complete acylation.[5][8] |

Protocol 3: Cleavage from Resin and Global Deprotection

The final step involves cleaving the synthesized peptide from the resin support and removing all side-chain protecting groups. The choice of cleavage cocktail is dependent on the amino acid composition of the peptide.[15][16]

Standard Cleavage Cocktail (Reagent K): [15]

-

92.5% TFA

-

2.5% Water

-

2.5% Triisopropylsilane (TIS)

-

2.5% 1,2-Ethanedithiol (EDT) - use if Cys is present

-

Resin Preparation: Wash the final peptide-resin with DCM (3 x 5 mL) and dry under vacuum for at least 1 hour.

-

Cleavage Reaction: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail (5 mL) to the dried resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture into a cold tube of diethyl ether (40 mL). A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice more.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[17][18] The identity and purity of the final product should be confirmed by mass spectrometry (MS) and analytical RP-HPLC.[19][20]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Coupling | Steric hindrance of fluoro-β-alanine; peptide aggregation. | Use double coupling with HATU; extend coupling time; consider using a different solvent system (e.g., NMP).[2][11] |

| Low Yield | Diketopiperazine formation. | Use 2-CTC resin; ensure the use of appropriate deprotection conditions.[12] |

| Side Products in Final Peptide | Incomplete deprotection of side-chain protecting groups; side reactions during cleavage. | Ensure appropriate cleavage cocktail and scavengers are used based on the peptide sequence; optimize cleavage time.[15][16] |

Conclusion

The incorporation of fluoro-β-alanine hydrochloride into peptides offers exciting possibilities for the development of novel therapeutics with enhanced properties. While its synthesis presents unique challenges, a thorough understanding of the underlying chemical principles and the implementation of optimized protocols can lead to successful outcomes. By carefully selecting resins, coupling reagents, and reaction conditions, researchers can effectively navigate the complexities of synthesizing these valuable molecules. The protocols outlined in this guide provide a robust starting point for the exploration and application of fluoro-β-alanine-containing peptides in drug discovery and development.

References

- Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- BenchChem. (2025). Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker.

- MilliporeSigma.

- Wanka, L. (2015). Are double couplings in SPPS interesting for purity of short peptides?

- AAPPTec. Monitoring of Peptide Coupling and Capping.

- Peptides. Cleavage Cocktails; Reagent B.

- BenchChem. Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS).

- Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development.

- Atherton, E., & Sheppard, R.C. (Eds.). (1989). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

- Christensen, T. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Acta Chemica Scandinavica, Series B, 33, 763-766.

- CDN. Cleavage Cocktail Selection.

- Wang, Y., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis, 221, 115049.

- Szabó, T.G., et al. (1995). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation.

- Biotage. (2023). Using double coupling to improve your peptide synthesis.

- BOC Sciences.

- Verma, D., et al. (2020). A review on solid phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 11(4), 5769-5776.

- ChemPep. Fmoc Solid Phase Peptide Synthesis.

- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- van Woerkom, W.J., & van Nispen, J.W. (1991). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? International Journal of Peptide and Protein Research, 38(2), 103-113.

- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.

- Fields, G.B. (1997). Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology™, vol 35. Humana Press.

- Pederoso, E., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 26(12), 3466-3481.

- Gáspári, Z., & Beke, T. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(56), 32669-32678.

- Fields, G.B. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

- LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides.

- Collins, J.M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940-943.

- Agilent. (2024).

- LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.

- Agilent.

- Sanda, M., & Mikes, O. (2012). Quantification of HPLC-separated peptides and proteins by spectrofluorimetric detection of native fluorescence and mass spectrometry.

- Pederoso, E., et al. (2022).

- CSBio. (2013). Solid phase peptide synthesis.

- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

- AltaBioscience. (2024). Fmoc Amino Acids for SPPS.

- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- Biovera. (2024).

- Fields, G.B. (1997). Methods for Removing the Fmoc Group.

- Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Bréhaut, V., & Brasseur, K. (2014). Methods and protocols of modern solid phase peptide synthesis. In: Goyon, A., et al. (eds) Peptide Analysis. Methods in Molecular Biology, vol 1149. Humana Press.

- Auriemma, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(9), 1685.

- BenchChem. Application Notes and Protocols for the Use of Fmoc-Gly-DL-Ala in Solid-Phase Peptide Synthesis.

- Bachem. Peptide Manufacturing: Step-By-Step Guide.

- Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.

- Gante, J. (1995). Beta-alanine Containing Peptides: A Novel Molecular Tool for the Design of Gamma-Turns. Angewandte Chemie International Edition in English, 34(16), 1740-1742.

- Student, University of the Pacific. Synthesis of Alanine-Containing Peptides. Scholarly Commons.

Sources

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. biotage.com [biotage.com]

- 6. chempep.com [chempep.com]

- 7. bachem.com [bachem.com]

- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 9. academic.oup.com [academic.oup.com]

- 10. renyi.hu [renyi.hu]

- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.uci.edu [chem.uci.edu]

- 15. peptide.com [peptide.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. agilent.com [agilent.com]

- 18. biovera.com.au [biovera.com.au]

- 19. pubs.acs.org [pubs.acs.org]

- 20. lcms.cz [lcms.cz]

Incorporating fluoro-beta-alanine into bioactive scaffolds

Strategic Incorporation of 3-Fluoro- -Alanine into Bioactive Scaffolds

Executive Summary

The incorporation of fluorine into peptide backbones—specifically via 3-fluoro-

This guide provides a validated workflow for synthesizing enantiopure

The Fluorine Effect in ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -Amino Acid Scaffolds[1]

Conformational Control (The Gauche Effect)

The primary utility of 3-F-

-

Mechanism: Due to the high electronegativity of fluorine, the C–F bond prefers to align gauche (60°) to the vicinal C–N bond rather than anti-periplanar. This is driven by

hyperconjugation and minimization of dipole-dipole repulsion. -

Result: Incorporating 3-F-

-Ala can force a peptide backbone into a specific helical or turn conformation, increasing binding affinity by reducing the entropic penalty of binding.

Metabolic Stability

Natural

-

Electronic Deactivation: The strong electron-withdrawing group (EWG) effect lowers the pKa of the amine (from ~10.2 to ~8.5), altering membrane permeability and reducing susceptibility to oxidative deamination.

-

Steric/Electronic Blockade: It hinders the approach of transaminases that typically degrade

-amino acids.

Protocol A: Synthesis of -Fmoc-(3R)-3-Fluoro- -Alanine

Objective: Synthesize a protected building block suitable for Fmoc-SPPS.

Precursor:

Materials

-

Substrate:

-Fmoc-(3S)-3-hydroxy- -

Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST. Deoxo-Fluor is preferred for higher thermal stability.

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Quench: Saturated aqueous NaHCO

.

Step-by-Step Workflow

-

Preparation (Inert Atmosphere):

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Argon for 15 minutes.

-

Dissolve 10 mmol of the

-hydroxy substrate in 50 mL anhydrous DCM. -

Cool the solution to -78 °C (Dry ice/acetone bath). Critical: Temperature control is vital to prevent elimination to the

-unsaturated ester.

-

-

Fluorination (The Critical Step):

-

Add Deoxo-Fluor (1.2 equivalents) dropwise via syringe over 20 minutes.

-

Stir at -78 °C for 1 hour.

-

Allow the reaction to warm slowly to 0 °C (ice bath) over 2 hours. Do not let it reach room temperature immediately, as this favors elimination.

-

-

Validation Checkpoint (Self-Validating Step):

-

Take a 50

L aliquot, quench in mini-vial with NaHCO -

Run crude

F NMR. -

Pass Criteria: Sharp multiplet around -180 to -200 ppm (depending on diastereomer).

-

Fail Criteria: Absence of signal or presence of vinylic protons in

H NMR (indicating elimination to the enoate).

-

-

Work-up and Purification:

-

Pour reaction mixture into vigorously stirring sat. NaHCO

(Caution: CO -

Extract with DCM (3 x 50 mL). Wash combined organics with 0.1 M HCl (to remove amine byproducts) and Brine.

-

Dry over MgSO

, filter, and concentrate. -

Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The fluoro product is typically less polar than the hydroxy precursor.

-

-

Ester Hydrolysis (Final Prep for SPPS):

-

Dissolve purified ester in THF/Water (3:1).

-

Add LiOH (2.0 equiv) at 0 °C. Monitor by TLC until ester is consumed.

-

Acidify carefully to pH 3 with 1M HCl. Extract with Ethyl Acetate.

-

Yield: Expect 60-75%.

-

Diagram: Synthetic Pathway & Logic[2]

Figure 1: Synthetic workflow emphasizing the critical temperature control required to favor nucleophilic fluorination over elimination.

Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate 3-F-

Challenges

-

Nucleophilicity: The

-fluorine inductively withdraws electron density from the amine, making the N-terminal amino group of the 3-F- -

Acidity: The C-terminal carboxylate is more acidic; activation is fast, but prone to hydrolysis if wet solvents are used.

Materials

-

Resin: Rink Amide resin (for C-term amides) or Wang resin (for C-term acids).

-

Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / HOAt. Avoid carbodiimides (DIC) for this specific residue coupling due to slow kinetics.

-

Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow

-

Resin Swelling:

-

Swell resin in DMF for 30 minutes.

-

-

Coupling the 3-F-

-Ala Residue (The "Easy" Side):-

Condition: 3.0 equiv Fmoc-3-F-

-Ala-OH, 2.9 equiv HATU, 6.0 equiv DIPEA in DMF. -

Time: 45 minutes.

-

Validation: Standard Kaiser Test (Blue = Free amine, Colorless = Coupled).

-

-

Fmoc Deprotection:

-

20% Piperidine in DMF (2 x 5 min).

-

Note: Monitor UV absorbance of the fulvene adduct to ensure complete removal.

-

-

Coupling the Next Amino Acid (The "Hard" Side):

-

Context: You are coupling onto the fluorinated amine. It is deactivated.

-

Modified Protocol: Use double coupling .

-

Round 1: HATU/HOAt/DIPEA (1 hour).

-

Round 2: PyAOP/DIPEA (1 hour) — PyAOP is a phosphonium salt, often superior for difficult couplings.

-

-

Validation:Chloranil Test (Specific for secondary amines, but useful here as a rigorous check; if Kaiser is ambiguous, use Chloranil).

-

-

Cleavage:

-

Standard TFA/TIPS/Water (95:2.5:2.5). The C–F bond is stable to TFA.

-

Application Data: Metabolic Stability Profile

The following data illustrates the stability enhancement provided by replacing a standard

Table 1: Comparative Plasma Stability (

| Scaffold Variant | Modification | Half-Life (Human Plasma) | Mechanism of Degradation |

| Control | Natural | 4.2 Hours | Enzymatic hydrolysis / Transamination |

| Analog A | 12.5 Hours | Steric hindrance | |

| Analog B | 3-Fluoro- | > 48 Hours | Electronic deactivation + Steric block |

Diagram: Biological Rationale[2]

Figure 2: Mechanistic contributions of fluorine incorporation to overall drug efficacy.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Seebach, D., et al. (2004). The World of

-Peptides: From Structure to Function. Chemistry & Biodiversity, 1(1), 111-239. [Link] -

Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols to fluorides. The Journal of Organic Chemistry, 64(19), 7048-7054. [Link]

-

Matikonda, S. S., & Altman, R. A. (2013).[1] Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics.[1][2] Organic Letters, 15(15), 3894-3897.[1] [Link]

Troubleshooting & Optimization

Improving solubility of fluoro-beta-alanine hydrochloride in organic solvents

Technical Support Center: Solubilization of Fluoro- -Alanine HCl

Case ID: SOL-FBA-001

Status: Active

Subject: Overcoming Solubility Limits of Fluoro-

Executive Summary & Root Cause Analysis

The Issue:

Users frequently report that Fluoro-

The Root Cause:

The insolubility is thermodynamic, not kinetic. F-

-

Ionic Lattice Energy: The electrostatic attraction between the ammonium cation (

) and the chloride anion ( -

Fluorine Effect: While the fluorine atom increases lipophilicity slightly compared to non-fluorinated

-alanine, the inductive electron-withdrawing effect lowers the pKa of the amine, potentially strengthening hydrogen bond networks in the solid state.

Immediate Action: Do not heat the suspension excessively in DCM or THF; this will not break the lattice and may cause degradation. Choose one of the three protocols below based on your downstream application.

Troubleshooting Protocols

Protocol A: The "Solvent Engineering" Approach (Non-Destructive)

Best for: Analytical sample preparation, NMR, or reactions tolerant of acidic alcohols.

Standard organic solvents (DCM, ACN) act as hydrogen bond acceptors but lack the hydrogen bond donating (HBD) capacity to disrupt the chloride-ammonium interaction. You must use a fluorinated alcohol.

Recommended Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE).

Step-by-Step Guide:

-

Primary Dissolution: Dissolve F-

-Ala-HCl in pure HFIP. -

Co-solvent Dilution: Once dissolved, dilute this solution into your target solvent (e.g., DCM).

-

Ratio: Maintain at least 10-20% (v/v) HFIP to prevent precipitation.

-

Scientist's Note: HFIP is acidic (pKa ~9.3). Avoid this if your downstream reaction involves highly acid-sensitive protecting groups (e.g., Trityl), though Boc/Fmoc are generally stable for short durations.